molecular formula C19H19Cl2NO4 B2449783 Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate CAS No. 329938-35-4

Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate

Cat. No.: B2449783
CAS No.: 329938-35-4
M. Wt: 396.26
InChI Key: DIYDSLQOEMRIJY-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate is a synthetic organic compound with the molecular formula C19H19Cl2NO4 It is known for its unique chemical structure, which combines an ethyl ester, a benzoate group, and a dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:

    Preparation of 2,4-dichlorophenoxybutanoic acid: This is achieved by reacting 2,4-dichlorophenol with butyric anhydride in the presence of a catalyst such as sulfuric acid.

    Formation of the amide bond: The 2,4-dichlorophenoxybutanoic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Hydrolysis: 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoic acid.

    Reduction: Ethyl 4-{[4-(2,4-dichlorophenoxy)butyl]amino}benzoate.

    Substitution: Products depend on the nucleophile used, such as 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate derivatives.

Scientific Research Applications

Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate involves its interaction with specific molecular targets. The dichlorophenoxy group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate can be compared with similar compounds such as:

    Ethyl 4-{[4-(2,4-dichlorophenoxy)acetyl]amino}benzoate: Similar structure but with an acetyl group instead of a butanoyl group.

    Ethyl 4-{[4-(2,4-dichlorophenoxy)propionyl]amino}benzoate: Similar structure but with a propionyl group instead of a butanoyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-[4-(2,4-dichlorophenoxy)butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO4/c1-2-25-19(24)13-5-8-15(9-6-13)22-18(23)4-3-11-26-17-10-7-14(20)12-16(17)21/h5-10,12H,2-4,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYDSLQOEMRIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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